3-Cyclopropylpropan-1-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

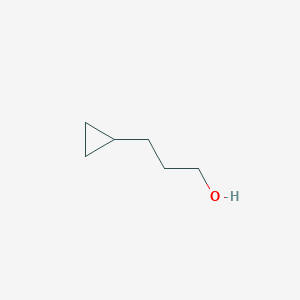

Structure

3D Structure

Propiedades

IUPAC Name |

3-cyclopropylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBNDFWSSCIEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606916 | |

| Record name | 3-Cyclopropylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5618-01-9 | |

| Record name | 3-Cyclopropylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyclopropylpropan-1-ol: Chemical Properties, Structure, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylpropan-1-ol is an organic compound featuring a unique structural combination of a strained cyclopropyl ring and a flexible propanol chain. This arrangement imparts distinct steric and electronic properties, making it a molecule of interest in organic synthesis and as a potential building block in medicinal chemistry. The cyclopropyl group, a common motif in numerous biologically active compounds, is known to influence molecular conformation, metabolic stability, and binding affinity to biological targets.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for this compound, aimed at professionals in research and drug development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a cyclopropane ring attached to a three-carbon aliphatic chain with a terminal primary alcohol.

| Identifier | Value |

| IUPAC Name | This compound[4][5] |

| CAS Number | 5618-01-9[4][5] |

| Molecular Formula | C₆H₁₂O[4][5] |

| SMILES | C1CC1CCCO[4][5] |

| InChI | InChI=1S/C6H12O/c7-5-1-2-6-3-4-6/h6-7H,1-5H2[4][5] |

| InChI Key | ISBNDFWSSCIEHO-UHFFFAOYSA-N[4][5] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 100.16 g/mol | [4][5] |

| Appearance | Clear liquid | [4] |

| Boiling Point | 150-152 °C (estimated) | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents. | [4] |

| LogP (calculated) | 1.4 | [5] |

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for both the cyclopropyl and propanol moieties.

¹H NMR (Predicted):

-

δ 3.6 ppm (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂OH).

-

δ 1.6 ppm (m, 2H): Protons on the central carbon of the propyl chain (-CH₂-).

-

δ 1.4 ppm (m, 2H): Protons on the carbon of the propyl chain attached to the cyclopropyl group (-CH₂-).

-

δ 0.8 ppm (m, 1H): Proton on the tertiary carbon of the cyclopropyl ring.

-

δ 0.4 ppm (m, 2H): Protons on one of the methylene groups of the cyclopropyl ring.

-

δ 0.1 ppm (m, 2H): Protons on the other methylene group of the cyclopropyl ring.[4]

¹³C NMR (Predicted):

-

δ 63 ppm: Carbon of the -CH₂OH group.

-

δ 36 ppm: Carbon of the central -CH₂- group in the propyl chain.

-

δ 33 ppm: Carbon of the -CH₂- group attached to the cyclopropyl ring.

-

δ 10 ppm: Tertiary carbon of the cyclopropyl ring.

-

δ 5 ppm: Methylene carbons of the cyclopropyl ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3500-3200 (broad)[4] |

| C-H (Alkyl) | Stretching | 3000-2850 |

| C-H (Cyclopropyl) | Stretching | ~3080 |

| C-O (Alcohol) | Stretching | 1260-1000 |

Experimental Protocols: Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A plausible and efficient method involves the reduction of a suitable carboxylic acid ester, such as ethyl 3-cyclopropylpropanoate.

Synthesis via Reduction of Ethyl 3-Cyclopropylpropanoate

This protocol outlines a two-step process starting from the commercially available ethyl cyclopropanecarboxylate.

Step 1: Synthesis of Ethyl 3-Cyclopropylpropanoate

This step involves a condensation reaction between ethyl cyclopropanecarboxylate and ethyl acetate.[7]

-

Materials: Ethyl cyclopropanecarboxylate, ethyl acetate, sodium ethoxide, anhydrous ethanol, diethyl ether, hydrochloric acid (1 M), saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

-

Add a mixture of ethyl cyclopropanecarboxylate and ethyl acetate dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.

-

Acidify the aqueous layer with 1 M hydrochloric acid to a pH of ~3.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-cyclopropyl-3-oxopropanoate.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Reduction of Ethyl 3-Cyclopropylpropanoate to this compound

The ester is reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8]

-

Materials: Ethyl 3-cyclopropylpropanoate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, sodium sulfate decahydrate, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl 3-cyclopropylpropanoate in anhydrous diethyl ether dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again, while maintaining cooling.

-

Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

-

The final product can be purified by vacuum distillation.

-

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the presence of the cyclopropyl moiety suggests several potential applications in drug discovery and development. The cyclopropyl group is a bioisostere for various functional groups and can introduce conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

Incorporation of a cyclopropyl ring can also improve metabolic stability by blocking sites susceptible to enzymatic degradation.[3] Given these properties, this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents. For instance, cyclopropane-containing compounds have shown promise as inhibitors of enzymes such as MET and VEGFR-2, and have been investigated for various therapeutic areas including oncology and infectious diseases.[9][10]

Caption: Potential of this compound in drug discovery.

Conclusion

This compound is a structurally intriguing molecule with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, structure, and a plausible synthetic route. While specific biological data for this compound is limited, the well-documented role of the cyclopropyl group in drug design suggests that this compound could be a valuable building block for the development of new therapeutic agents. Further research into its biological activity and synthetic utility is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 5618-01-9 [smolecule.com]

- 5. This compound | C6H12O | CID 20426485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. prepchem.com [prepchem.com]

- 8. epublications.marquette.edu [epublications.marquette.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyclopropylpropan-1-ol (CAS: 5618-01-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopropylpropan-1-ol (CAS number 5618-01-9), a versatile building block with significant potential in organic synthesis and pharmaceutical development. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and explores its role in medicinal chemistry. The unique structural features conferred by the cyclopropyl group, such as conformational rigidity and metabolic stability, make this compound a valuable scaffold for the design of novel therapeutics. This guide aims to be a critical resource for researchers engaged in the synthesis and evaluation of cyclopropane-containing molecules.

Chemical and Physical Properties

This compound is a clear liquid at room temperature, possessing a unique combination of a strained cyclopropyl ring and a flexible propanol chain.[1] These structural elements contribute to its distinct physical and chemical characteristics. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5618-01-9 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-cyclopropyl-1-propanol, Cyclopropanepropanol | [1] |

| Boiling Point | 69.15 ± 1.0 °C | [2] |

| Melting Point (Calculated) | -97.83 °C | [2] |

| Calculated LogP | 1.4 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons in the upfield region, typically between δ 0.0 and 0.8 ppm, due to the ring's shielding effects.[3] The methylene protons of the propyl chain would appear as multiplets, with those adjacent to the hydroxyl group being the most downfield. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the cyclopropyl carbons, which are known to resonate at unusually high field (low ppm values) compared to other alkanes.[4] The carbons of the propyl chain would appear at more conventional chemical shifts, with the carbon bearing the hydroxyl group being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group.[2] C-H stretching vibrations of the cyclopropyl and propyl groups are expected in the 2850-3000 cm⁻¹ region. The presence of the cyclopropyl ring may also give rise to specific C-H bending and ring deformation bands in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 100. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.[5] The fragmentation of the cyclopropyl ring could also lead to characteristic ions.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. Two common and effective methods are detailed below.

Method 1: Reduction of 3-Cyclopropylpropanal

A straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-cyclopropylpropanal.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-cyclopropylpropanal (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

-

Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method 2: Hydroboration-Oxidation of 3-Cyclopropylpropene

This two-step procedure provides an anti-Markovnikov addition of water across the double bond of 3-cyclopropylpropene, yielding the primary alcohol.[6]

Experimental Protocol:

-

Hydroboration: To a solution of 3-cyclopropylpropene (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.0 M in THF, 1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3 M aqueous solution, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution, 3.0 eq), maintaining the temperature below 25 °C.

-

Work-up and Purification: Stir the mixture at room temperature for 1 hour. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Applications in Drug Development

The cyclopropyl group is a privileged motif in medicinal chemistry, known to enhance pharmacological properties such as metabolic stability, potency, and membrane permeability.[7] While direct applications of this compound in marketed drugs are not widely documented, its structural features make it an attractive building block for the synthesis of more complex molecules with therapeutic potential.

Role as a Synthetic Intermediate

This compound can serve as a precursor to a variety of functional groups. For instance, oxidation can yield 3-cyclopropylpropanal or 3-cyclopropylpropanoic acid. The hydroxyl group can also be converted to a leaving group for nucleophilic substitution reactions, or it can be used in ester or ether formation. These transformations open up possibilities for incorporating the 3-cyclopropylpropyl moiety into larger drug scaffolds.

Potential in Modulating Signaling Pathways

Cyclopropane-containing compounds have been shown to interact with a range of biological targets.[8] For instance, they are found in inhibitors of enzymes such as proteases and kinases. The rigid nature of the cyclopropyl ring can help to lock a molecule into a specific conformation that is favorable for binding to a target protein. A hypothetical signaling pathway that could be targeted by a derivative of this compound is presented below.

Experimental Workflow for Biological Evaluation

A general workflow for assessing the biological activity of a novel compound derived from this compound is outlined below. This workflow begins with computational screening and progresses through in vitro and in vivo testing.

Conclusion

This compound is a valuable chemical entity with a unique structural profile. This guide has provided a detailed summary of its properties, synthesis, and potential applications in the field of drug discovery. The combination of a conformationally constrained cyclopropyl ring and a functionalizable propanol side chain makes it a promising starting material for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. This compound | C6H12O | CID 20426485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5618-01-9 [smolecule.com]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Cyclopropylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, 3-Cyclopropylpropan-1-ol. The unique structural combination of a cyclopropyl ring and a primary alcohol functional group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₆H₁₂O, Exact Mass: 100.0888 g/mol ).[1] Due to the limited availability of complete, experimentally verified spectra in public databases, the following data is a combination of predicted values and characteristic ranges derived from spectroscopic principles and data from similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~1.5 | Multiplet | 2H | -CH₂-CH₂OH |

| ~1.2 | Multiplet | 2H | Cyclopropyl-CH₂- |

| ~0.6-0.8 | Multiplet | 1H | Cyclopropyl-CH |

| ~0.0-0.4 | Multiplet | 4H | Cyclopropyl-CH₂ |

Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~62-64 | -CH₂-OH |

| ~35-37 | -CH₂-CH₂OH |

| ~32-34 | Cyclopropyl-CH₂- |

| ~8-10 | Cyclopropyl-CH |

| ~3-5 | Cyclopropyl-CH₂ |

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | O-H | Strong, Broad |

| 3080-3000 | C-H (cyclopropyl) | Medium |

| 2950-2850 | C-H (alkyl) | Strong |

| 1050-1000 | C-O | Strong |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 100.0888 | [M]⁺ (Molecular Ion) |

| 82.0782 | [M-H₂O]⁺ |

| 69.0704 | [M-CH₂OH]⁺ |

| 57.0704 | [C₄H₉]⁺ |

| 41.0391 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of a Liquid Alcohol

-

Sample Preparation: A small amount of the neat liquid sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The concentration is typically between 1-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C NMR spectrum, resulting in singlets for each unique carbon environment. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2][3][4]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR of a Liquid Alcohol

-

Sample Preparation: A single drop of the neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry of a Liquid Alcohol

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[5]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

3-Cyclopropylpropan-1-ol molecular weight and formula

An In-depth Technical Guide to 3-Cyclopropylpropan-1-ol

This technical guide provides a comprehensive overview of this compound, a unique alcohol derivative featuring a cyclopropyl group. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical properties, synthesis protocols, and key structural information.

Core Molecular Data

This compound is an organic compound with the molecular formula C₆H₁₂O.[1] It is characterized by a cyclopropyl group attached to a propanol backbone.[1] This structural feature imparts distinct steric and electronic properties that influence its reactivity and potential applications.[1]

Quantitative Data Summary

| Property | Value | Unit |

| Molecular Formula | C₆H₁₂O | |

| Molecular Weight | 100.16 | g/mol |

| CAS Number | 5618-01-9 | |

| Boiling Point | 69.15 ± 1.0 | °C |

| Monoisotopic Mass | 100.08881 | Da |

| LogP (Partition Coefficient) | 2.196 |

Physicochemical Properties

This compound is a clear liquid at room temperature.[1] Its boiling point is comparable to other primary alcohols of similar molecular weight, suggesting that the cyclopropyl group does not significantly interfere with the intermolecular hydrogen bonding of the hydroxyl group.[1] The compound's partition coefficient (LogP) of 2.196 indicates a moderate level of lipophilicity.[1]

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired yield, and scalability.

Hydroboration-Oxidation of Cyclopropylpropene

This two-step method is a common and reliable way to synthesize primary alcohols from alkenes.

-

Step 1: Hydroboration: Cyclopropylpropene is reacted with a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF), in an anhydrous ether solvent. The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon, following anti-Markovnikov regioselectivity.

-

Step 2: Oxidation: The resulting trialkylborane is then oxidized in the presence of a basic aqueous solution of hydrogen peroxide (H₂O₂). This step replaces the boron atom with a hydroxyl group, yielding this compound.

Reduction of Cyclopropyl Propanoic Acid or its Esters

This method involves the reduction of a carboxylic acid or an ester functional group to a primary alcohol.

-

Reducing Agent: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. The reaction is carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran.

-

Procedure: The cyclopropyl propanoic acid or its corresponding ester is slowly added to a suspension of LiAlH₄ in the ether solvent. The reaction is typically exothermic and may require cooling. After the reaction is complete, it is carefully quenched with water and a basic solution to hydrolyze the aluminum salts and isolate the alcohol product.

Grignard Reaction with Oxirane

This approach builds the carbon skeleton and introduces the hydroxyl group in a single step.

-

Grignard Reagent Preparation: Cyclopropylmethyl bromide is reacted with magnesium metal in an anhydrous ether to form the Grignard reagent, cyclopropylmethylmagnesium bromide.

-

Reaction with Oxirane: The prepared Grignard reagent is then reacted with oxirane (ethylene oxide). The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the oxirane ring, leading to ring-opening.

-

Workup: An acidic workup is then performed to protonate the resulting alkoxide, yielding this compound.

Molecular Structure and Properties Relationship

The unique structural characteristics of this compound, particularly the presence of the strained three-membered cyclopropyl ring, have a significant impact on its chemical behavior.

Caption: Relationship between the structure and properties of this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The presence of the cyclopropyl ring can introduce conformational rigidity and influence the electronic properties of larger molecules, which is of interest in the design of novel pharmaceutical compounds and other specialty chemicals. Its primary alcohol functional group allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

References

An In-depth Technical Guide to the Physical Properties of 3-Cyclopropylpropan-1-ol

This technical guide provides a comprehensive overview of the key physical properties of 3-Cyclopropylpropan-1-ol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document outlines the available data, details the experimental methodologies for determining these properties, and presents a logical workflow for the synthesis of this compound.

Physical Properties of this compound

This compound is an organic compound featuring a cyclopropyl group attached to a propanol backbone. This structure imparts unique steric and electronic characteristics that influence its physical and chemical behavior.

Data Summary

| Physical Property | Value | Method |

| Boiling Point | 69.15 ± 1.0 °C (341.65 - 342.65 K) | Experimental |

| Density | Data not available | See Experimental Protocol 2.2 |

Experimental Protocols

The following sections detail the standard experimental procedures for the determination of the boiling point and density of liquid organic compounds such as this compound.

2.1. Determination of Boiling Point via the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.

-

The capillary tube, with its open end facing down, is inserted into the liquid in the test tube.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the liquid.

-

The entire assembly is placed in the Thiele tube containing a heating oil, ensuring the sample is immersed in the oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

2.2. Determination of Density using a Pycnometer or Volumetric Flask

The density of a substance is its mass per unit volume. For liquids, this can be accurately determined using a pycnometer or a calibrated volumetric flask.

Apparatus:

-

Pycnometer or a volumetric flask with a stopper

-

Analytical balance

-

Constant temperature water bath

-

Pipette

Procedure:

-

The clean, dry pycnometer or volumetric flask is accurately weighed on an analytical balance (m₁).

-

The vessel is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.

-

The volume of the vessel (V) can be calculated using the formula: V = (m₂ - m₁) / ρ_water.

-

The vessel is then emptied, thoroughly dried, and filled with this compound at the same temperature.

-

The vessel filled with the sample is weighed (m₃).

-

The mass of the this compound is calculated as (m₃ - m₁).

-

Finally, the density of the this compound (ρ_sample) is determined by dividing its mass by the volume of the vessel: ρ_sample = (m₃ - m₁) / V.

Synthesis and Workflow

Several synthetic routes have been developed for the preparation of this compound. A common and effective method is the reduction of a corresponding cyclopropyl ketone.

Workflow for the Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound, starting from a suitable precursor and proceeding through key reaction and purification steps.

An In-depth Technical Guide to the Solubility of 3-Cyclopropylpropan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyclopropylpropan-1-ol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile derived from its chemical structure, general principles of solvency, and established experimental protocols for solubility determination. This guide is intended to provide researchers, scientists, and professionals in drug development with a foundational understanding for formulating and utilizing this compound in various organic solvent systems.

Introduction to this compound

This compound is an organic compound with the molecular formula C₆H₁₂O.[1] Its structure features a hydroxyl (-OH) group attached to a propyl chain, which in turn is substituted with a cyclopropyl ring. This unique combination of a polar hydroxyl group and a nonpolar cyclopropylpropane moiety gives the molecule an amphiphilic character, influencing its solubility in a wide range of organic solvents.[1] It exists as a clear liquid at room temperature.[1]

Qualitative Solubility Profile

The solubility of this compound is dictated by the interplay between its polar head (the hydroxyl group) and its nonpolar tail (the cyclopropyl and alkyl chain). The hydroxyl group is capable of forming hydrogen bonds, which is a primary factor in its solubility in protic solvents. The hydrophobic cyclopropyl ring and propyl chain contribute to its solubility in nonpolar solvents through van der Waals interactions and dispersion forces.[1]

A summary of the expected qualitative solubility in different classes of organic solvents is presented in Table 1.

| Solvent Class | Representative Solvents | Expected Solubility | Primary Driving Force(s) for Solvation |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Hydrogen bonding between the hydroxyl group of this compound and the solvent molecules.[1] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | Dipole-dipole interactions and accommodation of the hydrophobic regions through dispersion forces.[1] |

| Nonpolar | Hexane, Toluene | Enhanced | Van der Waals interactions and dispersion forces between the nonpolar components of the solute and solvent.[1] |

Experimental Protocols for Solubility Determination

Precise quantitative determination of the solubility of this compound in a specific organic solvent requires experimental validation. Below are two common methodologies for such determinations.

3.1. Method 1: The "Cloud Point" Titration Method

This method is particularly useful for determining the maximum solubility of a liquid solute in a liquid solvent.[2]

-

Objective: To determine the saturation point of this compound in a given solvent at a specific temperature.

-

Apparatus:

-

Stir plate and magnetic stir bar

-

Jacketed glass vessel connected to a temperature-controlled water bath

-

Burette

-

Light source and detector (or visual observation)

-

-

Procedure:

-

A known volume or mass of the solvent is placed into the jacketed glass vessel and brought to the desired temperature.

-

The solvent is stirred vigorously to create a vortex without introducing air bubbles.[2]

-

This compound is slowly added from a burette into the stirring solvent.[2]

-

The solution is monitored for the first sign of persistent cloudiness or turbidity. This is the "cloud point," which indicates that the solution has become saturated and a second phase is beginning to form.[2]

-

The volume of this compound added is recorded.

-

The solubility can then be calculated in terms of volume/volume percentage, mass/volume, or mole fraction.

-

3.2. Method 2: Isothermal Shake-Flask Method

This is a standard method for determining the solubility of a substance in a solvent.

-

Objective: To determine the equilibrium concentration of this compound in a solvent at a constant temperature.

-

Apparatus:

-

Thermostatic shaker bath

-

Sealable flasks (e.g., screw-cap vials)

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

-

Procedure:

-

An excess amount of this compound is added to a known volume or mass of the solvent in a sealable flask.

-

The flask is sealed and placed in a thermostatic shaker bath set to the desired temperature.

-

The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the shaking period, the mixture is allowed to stand undisturbed at the same temperature to allow for phase separation.

-

A sample of the supernatant (the saturated solvent phase) is carefully withdrawn.

-

The concentration of this compound in the sample is determined using a calibrated analytical method, such as gas chromatography.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

An In-Depth Technical Guide to 3-Cyclopropylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyclopropylpropan-1-ol, a unique alcohol incorporating a cyclopropyl moiety. This document details its chemical and physical properties, outlines detailed synthesis protocols, and explores its applications, particularly within the realm of drug discovery and development. The information is curated for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

The IUPAC name for this compound is This compound [1]. It is a primary alcohol characterized by a propyl chain with a terminal hydroxyl group and a cyclopropyl substituent at the 3-position. This combination of a flexible alkyl chain and a rigid, strained cyclopropyl ring imparts distinct steric and electronic properties that are of interest in synthetic and medicinal chemistry[2].

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5618-01-9 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 163-164 °C (Predicted) | |

| XLogP3 | 1.4 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 100.088815002 Da | [1] |

| SMILES | C1CC1CCCO | [1] |

| InChI Key | ISBNDFWSSCIEHO-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been described, including the reduction of corresponding cyclopropyl ketones or aldehydes, and the hydroboration-oxidation of allylcyclopropane[2]. Below is a detailed experimental protocol for a plausible two-step synthesis starting from cyclopropanecarboxaldehyde.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction of 3-Cyclopropylpropanal

This protocol is adapted from standard organic synthesis procedures for aldehyde reduction.

Step 1: Preparation of 3-Cyclopropylpropanal (if not commercially available)

One potential route to the precursor aldehyde is through the Wittig reaction of cyclopropanecarboxaldehyde with an appropriate phosphonium ylide to extend the carbon chain, followed by selective reduction.

Step 2: Reduction of 3-Cyclopropylpropanal to this compound

-

Materials and Reagents:

-

3-Cyclopropylpropanal (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.1 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with lithium aluminum hydride (1.1 eq) suspended in anhydrous diethyl ether.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 3-cyclopropylpropanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by slowly adding distilled water dropwise at 0 °C to decompose the excess LiAlH₄. This is followed by the addition of 10% sulfuric acid until the precipitated aluminum salts dissolve.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Applications in Drug Development and Research

The cyclopropyl group is a "bioisostere" for various functional groups and is increasingly incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The inclusion of a cyclopropyl ring can:

-

Enhance Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

-

Improve Potency and Selectivity: The rigid structure of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

-

Modulate Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

While there is limited publicly available information on specific drug candidates containing the this compound scaffold, its structural motifs are relevant to medicinal chemistry. The primary alcohol provides a handle for further functionalization, allowing for its incorporation into larger, more complex molecules as a building block[2]. The cyclopropyl moiety, separated from the reactive hydroxyl group by a propyl linker, can probe binding pockets in target proteins where its unique steric and electronic properties can be advantageous.

Safety and Handling

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: Standard laboratory safety precautions should be observed when handling this compound. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place away from ignition sources.

This guide provides a foundational understanding of this compound for its application in research and development. The unique combination of a reactive alcohol and a metabolically robust cyclopropyl group makes it a valuable synthon for the creation of novel chemical entities.

References

An In-depth Technical Guide to 3-Cyclopropylpropan-1-ol: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropylpropan-1-ol, a unique primary alcohol featuring a cyclopropyl moiety, presents a structure of interest in synthetic organic chemistry and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and a summary of its physicochemical properties. Experimental protocols for key synthetic routes are provided, alongside a thorough compilation of its known quantitative data.

Introduction

This compound (CAS No. 5618-01-9) is an organic compound with the molecular formula C₆H₁₂O.[1][2] Its structure, which combines a strained three-membered cyclopropyl ring with a flexible propanol chain, imparts distinct steric and electronic characteristics that influence its reactivity and potential biological interactions.[1] While not as extensively studied as some other alcohols, its unique structural features make it a valuable building block in the synthesis of more complex molecules and a potential lead compound for drug development.[1] This guide aims to consolidate the available technical information on this compound, with a focus on its history, synthesis, and physical and chemical properties.

Discovery and History

Detailed historical information regarding the first synthesis and discovery of this compound is not extensively documented in readily available literature. The compound's existence and basic properties are cataloged in chemical databases such as PubChem.[2] General synthetic methods for creating cyclopropanol derivatives have been known for decades, with significant early work on cyclopropanol chemistry being conducted in the mid-20th century.[3] The synthesis of related compounds often involves the formation of the cyclopropane ring at an early stage, followed by chain elongation and functional group manipulation. One of the plausible early routes to this compound would have been through the reduction of a corresponding ester or ketone, such as ethyl 3-cyclopropylpropanoate. A multi-step synthesis described in the literature involves the condensation of ethyl cyclopropanecarboxylate with ethyl acetate to form ethyl 3-cyclopropyl-propan-3-on-1-oate, which can then be reduced to the desired alcohol.[4]

Physicochemical Properties

This compound is a clear liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| CAS Number | 5618-01-9 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CC1CCCO | [2] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| XLogP3 | 1.4 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Synthetic Methodologies

Several synthetic routes to this compound have been described, generally falling into categories of reduction of functionalized cyclopropanes or cyclopropanation of unsaturated precursors.

Reduction of Ethyl 3-cyclopropylpropanoate

A common and logical pathway to this compound is through the reduction of the corresponding carboxylic acid ester, ethyl 3-cyclopropylpropanoate. This ester can be synthesized via a Claisen-type condensation reaction.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

A detailed protocol for the initial condensation is not fully described in the available literature but would likely involve the reaction of ethyl cyclopropanecarboxylate with ethyl acetate in the presence of a strong base like sodium ethoxide.

Step 2: Reduction of Ethyl 3-cyclopropylpropanoate

The resulting ketoester, or a derivative thereof, can be reduced to the alcohol. A general procedure for a similar reduction is the reduction of ethyl 3-cyclopropyl-propan-3-ol-1-oate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4]

-

Materials: Ethyl 3-cyclopropylpropanoate, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), anhydrous sodium sulfate, hydrochloric acid (dilute).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.

-

The flask is cooled in an ice bath.

-

A solution of ethyl 3-cyclopropylpropanoate in anhydrous diethyl ether is added dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the careful, sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

The resulting granular precipitate is filtered off, and the filter cake is washed with diethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification can be achieved by distillation.

-

Logical Workflow for the Reduction of Ethyl 3-cyclopropylpropanoate:

Caption: Workflow for the synthesis of this compound via ester reduction.

Catalytic Hydrogenation of 3-Cyclopropyl-2-en-1-ol

Another potential route is the catalytic hydrogenation of the corresponding unsaturated alcohol, 3-cyclopropyl-2-en-1-ol. This method involves the selective reduction of the carbon-carbon double bond while preserving the hydroxyl group.

Experimental Protocol:

-

Materials: 3-Cyclopropyl-2-en-1-ol, Hydrogen gas (H₂), Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst, Ethanol or ethyl acetate as solvent.

-

Procedure:

-

A solution of 3-cyclopropyl-2-en-1-ol in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.

-

A catalytic amount of Pd/C or Pt/C is added to the solution.

-

The vessel is connected to a hydrogen source and purged with hydrogen to replace the air.

-

The mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.

-

The reaction progress is monitored by the uptake of hydrogen or by analytical techniques like GC-MS or NMR.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to afford this compound.

-

Signaling Pathway for Catalytic Hydrogenation:

Caption: Catalytic hydrogenation of 3-cyclopropyl-2-en-1-ol.

Biological Activity and Potential Applications

The biological activity of this compound is not well-characterized in the scientific literature. However, the presence of the cyclopropyl group is a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals.[1] The cyclopropyl ring can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. It is suggested that this compound could serve as a lead compound in drug development.[1] Further research is needed to explore its pharmacological profile and potential therapeutic applications.

Conclusion

This compound is a structurally interesting primary alcohol with potential for further exploration in synthetic and medicinal chemistry. While its history is not prominently documented, established synthetic organic chemistry principles provide clear pathways for its preparation. This guide has summarized the key physicochemical properties and provided detailed experimental protocols for its synthesis. The lack of extensive biological data presents an opportunity for future research to uncover the potential pharmacological applications of this and related cyclopropyl-containing molecules.

References

The Cyclopropyl Group in Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a three-membered carbocycle, imparts a unique and powerful set of characteristics when incorporated into alcohol-containing molecules. Its inherent ring strain, distinct electronic nature, and rigid conformation make it a valuable functionality in medicinal chemistry and organic synthesis. This technical guide explores the core attributes of the cyclopropyl group in alcohols, providing quantitative data, detailed experimental protocols, and visual representations of its role in chemical and biological systems.

Core Physicochemical and Structural Characteristics

The cyclopropyl group's unique properties stem from its strained triangular structure, where the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain energy influences the group's electronic and steric properties.

Electronic Properties

The C-C bonds in a cyclopropyl ring possess significant p-character, a consequence of the bent "banana" bonds formed by the overlap of sp²-hybridized orbitals. This feature gives the cyclopropyl group electronic properties that are often compared to those of a carbon-carbon double bond. It can act as a π-electron donor and effectively stabilize adjacent carbocations through hyperconjugation.

The electron-donating nature of the cyclopropyl group can influence the acidity of the hydroxyl proton in cyclopropyl alcohols. Below is a comparison of the acidity (pKa) of cyclopropyl alcohols with other common aliphatic alcohols.

| Alcohol | Structure | pKa (Predicted/Experimental) |

| Methanol | CH₃OH | ~15.5 |

| Ethanol | CH₃CH₂OH | ~16 |

| Isopropanol | (CH₃)₂CHOH | ~17.1 |

| tert-Butanol | (CH₃)₃COH | ~19.2 |

| Cyclopropylmethanol | c-C₃H₅CH₂OH | ~15.10 (Predicted) [1][2] |

| 1-Cyclopropylethanol | c-C₃H₅CH(OH)CH₃ | ~15.17 (Predicted) [3][4] |

Table 1: Comparison of pKa values of various alcohols.

The predicted pKa of cyclopropylmethanol is slightly lower than that of ethanol, suggesting that the cyclopropyl group does not significantly decrease the acidity of the alcohol, and may even slightly increase it compared to larger alkyl groups.

Structural and Conformational Properties

The cyclopropyl group is conformationally rigid, a property that is highly valuable in drug design for restricting the flexibility of a molecule and locking in a bioactive conformation. This rigidity can lead to improved binding affinity for a biological target. The bond lengths and angles within the cyclopropyl moiety are also distinct from those in acyclic alkanes.

| Parameter | Value |

| C-C bond length (in ring) | ~1.51 Å |

| C-H bond length | Shorter and stronger than in alkanes |

| C-C-C bond angle (in ring) | 60° |

Table 2: General structural parameters of the cyclopropyl group.[5]

Spectroscopic techniques are essential for characterizing cyclopropyl-containing alcohols.

| Spectroscopy | Key Features for Cyclopropyl Group |

| ¹H NMR | Protons on the cyclopropyl ring typically appear at unusually high field (upfield shift), often between 0 and 1 ppm, due to the ring current effect.[6][7][8] |

| ¹³C NMR | Carbons of the cyclopropyl ring also show characteristic upfield shifts. |

| IR Spectroscopy | C-H stretching vibrations of the cyclopropyl ring are often observed around 3080-3000 cm⁻¹.[9][10] |

Table 3: Spectroscopic signatures of the cyclopropyl group in alcohols.

Reactivity of Cyclopropyl Alcohols

The high ring strain of the cyclopropane ring makes cyclopropyl alcohols susceptible to ring-opening reactions, a characteristic that is widely exploited in organic synthesis. The hydroxyl group can play a crucial role in directing these transformations.

Ring-Opening Reactions

Cyclopropylcarbinyl cations, readily formed from cyclopropyl alcohols under acidic conditions, are prone to rapid rearrangement to form homoallylic or cyclobutane derivatives. This reactivity is a powerful tool for the synthesis of complex molecular scaffolds.

Directed Reactions

The hydroxyl group in allylic alcohols can act as a directing group in cyclopropanation reactions, such as the Simmons-Smith reaction, leading to high diastereoselectivity.

Synthesis of Cyclopropyl Alcohols: Experimental Protocols

The Simmons-Smith reaction is a cornerstone for the synthesis of cyclopropyl alcohols from allylic alcohols. Below is a representative experimental protocol.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

Materials:

-

Allylic alcohol

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the allylic alcohol (1.0 equiv) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.2 equiv) dropwise to the stirred solution.

-

After stirring for 20 minutes at 0 °C, add diiodomethane (2.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.

The Cyclopropyl Group in Drug Design and Biological Activity

The incorporation of a cyclopropyl group is a common strategy in drug discovery to enhance a molecule's pharmacological profile. It can improve metabolic stability, increase potency, and modulate physicochemical properties such as lipophilicity and pKa.[5] The cyclopropyl group is often used as a bioisosteric replacement for other functionalities like isopropyl, gem-dimethyl, or even phenyl groups.

Case Study: Nevirapine - An HIV Reverse Transcriptase Inhibitor

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It contains a cyclopropyl group attached to a pyridine ring. Nevirapine binds to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site, inducing a conformational change that inhibits the enzyme's activity and prevents the conversion of viral RNA to DNA.[11][12][13]

Case Study: Olaparib - A PARP Inhibitor for Cancer Therapy

Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with mutations in the BRCA1 or BRCA2 genes. The cyclopropyl group in olaparib is part of a phthalazinone carboxamide scaffold. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination (a major DNA double-strand break repair pathway due to BRCA mutations), inhibition of PARP by olaparib leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[14][15]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel drugs containing cyclopropyl alcohols follows a structured workflow, from the initial synthesis to the final biological assessment. The following diagram illustrates a typical workflow for the development of a cyclopropyl-containing kinase inhibitor.

Conclusion

The cyclopropyl group offers a unique combination of electronic, steric, and conformational properties that make it a highly valuable component in the design of alcohols for various applications, particularly in drug discovery. Its ability to impart rigidity, influence electronic properties, and serve as a versatile synthetic handle ensures its continued importance in modern organic and medicinal chemistry. This guide provides a foundational understanding of these characteristics, supported by quantitative data and practical experimental insights, to aid researchers in harnessing the full potential of this remarkable functional group.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. 1-CYCLOPROPYLETHANOL | 765-42-4 [chemicalbook.com]

- 4. 1-CYCLOPROPYLETHANOL CAS#: 765-42-4 [amp.chemicalbook.com]

- 5. [1-(Cyclobutylmethyl)cyclopropyl]methanol | C9H16O | CID 116928944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum [chemicalbook.com]

- 7. [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL(45434-02-4) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Cyclopropanemethanol | C4H8O | CID 75644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclopropyl carbinol [webbook.nist.gov]

- 11. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 12. ClinPGx [clinpgx.org]

- 13. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 3-Cyclopropylpropan-1-ol

Introduction

3-Cyclopropylpropan-1-ol is a valuable building block in organic synthesis and pharmaceutical development. Its unique structural motif, featuring a cyclopropyl group attached to a propanol chain, imparts specific steric and electronic properties that are of interest in the design of novel bioactive molecules and materials.[1] This document provides a detailed, reliable, and scalable two-step protocol for the synthesis of this compound starting from the readily available cyclopropyl methyl ketone. The described methodology is ideal for researchers in both academic and industrial settings, offering high yields and straightforward purification procedures.

Overall Synthetic Strategy

The synthesis involves a two-step sequence:

-

Horner-Wadsworth-Emmons (HWE) Olefination: The carbon chain is extended by two atoms by reacting cyclopropyl methyl ketone with triethyl phosphonoacetate. This reaction forms an α,β-unsaturated ester, ethyl 3-cyclopropylbut-2-enoate. The HWE reaction is advantageous due to the high reactivity of the phosphonate carbanion with ketones and the easy removal of the water-soluble phosphate byproduct.[2]

-

One-Pot Reduction: The resulting unsaturated ester is then subjected to a one-pot, two-stage reduction. First, the carbon-carbon double bond is selectively hydrogenated using a palladium-on-carbon (Pd/C) catalyst. Subsequently, the saturated ester is reduced to the target primary alcohol, this compound, using the powerful reducing agent Lithium Aluminum Hydride (LAH).[3][4]

Experimental Workflow

The overall synthetic workflow from the starting material to the final product is illustrated below.

Caption: Synthetic pathway for this compound.

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for steps involving moisture-sensitive reagents like NaH and LiAlH₄.

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) |

| Cyclopropyl methyl ketone | 765-43-5 | C₅H₈O | 84.12 |

| Triethyl phosphonoacetate | 867-13-0 | C₈H₁₇O₅P | 224.18 |

| Sodium Hydride (60% disp. in oil) | 7646-69-7 | NaH | 24.00 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |

| Palladium on Carbon (10% Pd/C) | 7440-05-3 | Pd/C | - |

| Hydrogen (gas) | 1333-74-0 | H₂ | 2.02 |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 |

| Lithium Aluminum Hydride (LAH) | 16853-85-3 | LiAlH₄ | 37.95 |

| Diethyl Ether, anhydrous | 60-29-7 | C₄H₁₀O | 74.12 |

| This compound | 5618-01-9 | C₆H₁₂O | 100.16 |

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-cyclopropylbut-2-enoate via Horner-Wadsworth-Emmons Reaction

This protocol describes the olefination of cyclopropyl methyl ketone to form the corresponding α,β-unsaturated ester. The Horner-Wadsworth-Emmons reaction is highly reliable for converting ketones into alkenes, often with good stereoselectivity for the E-isomer.[5][6]

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (4.4 g, 110 mmol, 1.1 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, then carefully place the flask under a positive pressure of dry nitrogen.

-

Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (24.7 g, 110 mmol, 1.1 eq) to the stirred suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Re-cool the mixture to 0 °C and add a solution of cyclopropyl methyl ketone (8.41 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous THF dropwise over 30 minutes.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Workup: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield ethyl 3-cyclopropylbut-2-enoate as a clear oil.

| Reactant | Moles (mmol) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| Cyclopropyl methyl ketone | 100 | 1.0 | 15.42 | 13.1 | 85 |

| Triethyl phosphonoacetate | 110 | 1.1 | - | - | - |

| Sodium Hydride (60%) | 110 | 1.1 | - | - | - |

Step 2: Synthesis of this compound via Reduction

This one-pot procedure first reduces the alkene via catalytic hydrogenation and then reduces the ester functionality using LAH.

Procedure:

-

Hydrogenation: To a 500 mL flask, add the ethyl 3-cyclopropylbut-2-enoate (13.1 g, 85 mmol) obtained from Step 1 and 150 mL of ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C, ~650 mg, 5 wt%) to the solution.

-

Seal the flask and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

-

Workup (intermediate): Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol (2 x 25 mL). The resulting filtrate containing ethyl 3-cyclopropylbutanoate is used directly in the next step without further purification.

-

LAH Reduction: In a separate flame-dried 1 L three-necked flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LAH) (4.8 g, 127.5 mmol, 1.5 eq) in 200 mL of anhydrous diethyl ether.

-

Cool the LAH suspension to 0 °C. Slowly add the ethanolic solution of ethyl 3-cyclopropylbutanoate from the previous step to the LAH suspension via a dropping funnel. (Caution: Exothermic reaction and hydrogen evolution).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Workup (final): Cool the reaction mixture to 0 °C and quench it by the sequential, dropwise addition of:

-

4.8 mL of water

-

4.8 mL of 15% aqueous NaOH solution

-

14.4 mL of water

-

-

Stir the resulting granular white precipitate at room temperature for 1 hour.

-

Filter the solid and wash it thoroughly with diethyl ether (3 x 50 mL).

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude product.

-

Purification: Purify the product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.

| Reactant | Moles (mmol) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| Ethyl 3-cyclopropylbutanoate | 85 | 1.0 | 8.51 | 7.3 | 86 |

| Lithium Aluminum Hydride | 127.5 | 1.5 | - | - | - |

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by spectroscopic analysis.

| Property | Value |

| Appearance | Colorless liquid[1] |

| Molecular Formula | C₆H₁₂O[7] |

| Molecular Weight | 100.16 g/mol [7] |

| Boiling Point | 155-157 °C (at 760 mmHg) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (t, 2H), 1.58 (q, 2H), 1.35 (m, 2H), 0.65 (m, 1H), 0.40 (m, 2H), 0.05 (m, 2H)[1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 62.5, 34.0, 31.5, 10.5, 4.2 |

| IR (neat, cm⁻¹) | 3330 (broad, O-H), 3075, 2925, 1050 (C-O), 1020[1] |

Logical Relationship Diagram

The following diagram illustrates the logical progression and key decision points in the experimental protocol.

Caption: Logical flow of the experimental protocol.

References

- 1. Buy this compound | 5618-01-9 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. adichemistry.com [adichemistry.com]

- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. This compound | C6H12O | CID 20426485 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 3-Cyclopropylpropan-1-ol via Hydroboration-Oxidation of Allylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-cyclopropylpropan-1-ol from allylcyclopropane using the hydroboration-oxidation reaction. This two-step procedure offers a reliable method for the anti-Markovnikov hydration of the terminal alkene, yielding the primary alcohol with high regioselectivity. The protocol includes reagent specifications, reaction conditions, purification methods, and characterization data.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceutical agents and agrochemicals. The presence of the cyclopropyl ring introduces unique conformational constraints and electronic properties that can impart desirable characteristics to target molecules.[1] The hydroboration-oxidation of allylcyclopropane is an effective and widely used method for the preparation of this alcohol.[1] The reaction proceeds in two steps: first, the hydroboration of the alkene with a borane reagent, followed by an in-situ oxidation of the resulting organoborane intermediate.[2][3][4] This method is particularly advantageous due to its high regioselectivity for the anti-Markovnikov product, meaning the hydroxyl group is installed at the less substituted carbon of the former double bond.[2][3][5]

Reaction Principle

The hydroboration-oxidation of allylcyclopropane involves the syn-addition of a borane reagent (such as borane-tetrahydrofuran complex, BH₃•THF) across the double bond, with the boron atom adding to the terminal carbon.[2][3][6] This regioselectivity is primarily driven by steric factors, as the bulky borane moiety preferentially attacks the less hindered carbon atom. In the subsequent oxidation step, typically carried out with hydrogen peroxide (H₂O₂) in the presence of a base (like sodium hydroxide, NaOH), the carbon-boron bond is replaced by a carbon-oxygen bond with retention of configuration, yielding the desired primary alcohol, this compound.[2][3][4]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Allylcyclopropane | ≥98% | Commercially Available |

| Borane-tetrahydrofuran complex solution | 1.0 M in THF | Commercially Available |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercially Available |

| Sodium hydroxide (NaOH) solution | 3 M aqueous | Prepared from solid NaOH |

| Hydrogen peroxide (H₂O₂) solution | 30% (w/w) in H₂O | Commercially Available |

| Diethyl ether (Et₂O), anhydrous | ACS grade | Commercially Available |

| Saturated aqueous sodium chloride (brine) | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | - | Commercially Available |

Equipment:

-

Round-bottom flask

-